molecular formula C14H16ClN3O B4360228 N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE

Cat. No.: B4360228
M. Wt: 277.75 g/mol
InChI Key: YTXUEUZXWTZFFE-UHFFFAOYSA-N
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Description

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE is a compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, drug discovery, and agrochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE typically involves the reaction of 4-chloro-1H-pyrazole with a suitable propylating agent, followed by the introduction of the benzamide moiety. The reaction conditions often include the use of solvents like acetonitrile or dimethylformamide (DMF) and catalysts such as potassium carbonate or sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades that lead to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole: A simple aromatic ring structure with two nitrogen atoms.

    3-methyl-1-phenyl-1H-pyrazol-5-amine: Known for its anti-inflammatory properties.

    4-chloro-1H-pyrazole: A precursor in the synthesis of various pyrazole derivatives.

Uniqueness

N~1~-[3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPYL]-3-METHYLBENZAMIDE stands out due to its unique combination of a pyrazole ring with a benzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific domains.

Properties

IUPAC Name

N-[3-(4-chloropyrazol-1-yl)propyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O/c1-11-4-2-5-12(8-11)14(19)16-6-3-7-18-10-13(15)9-17-18/h2,4-5,8-10H,3,6-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXUEUZXWTZFFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCCCN2C=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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